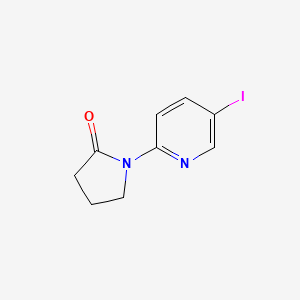
1-(5-Iodo-2-pyridyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Iodo-2-pyridyl)-2-pyrrolidinone is a chemical compound that features an iodine atom attached to a pyridine ring, which is further connected to a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Iodo-2-pyridyl)-2-pyrrolidinone typically involves the iodination of a pyridine derivative followed by the formation of the pyrrolidinone ring. One common method includes the reaction of 5-iodo-2-pyridinecarboxylic acid with a suitable amine under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using iodine or iodinating agents, followed by purification processes such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Iodo-2-pyridyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridyl derivatives.
Scientific Research Applications
1-(5-Iodo-2-pyridyl)-2-pyrrolidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Iodo-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the pyrrolidinone ring can interact with various enzymes or receptors. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Iodo-2-pyridyl)piperazine
- 1-Boc-4-(5-iodo-2-pyridyl)piperazine
- 1-(5-Iodo-pyridin-2-yl)-piperazine
Uniqueness
1-(5-Iodo-2-pyridyl)-2-pyrrolidinone is unique due to its specific structural features, such as the combination of the iodine-substituted pyridine ring and the pyrrolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H9IN2O |
|---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
1-(5-iodopyridin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9IN2O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2 |
InChI Key |
XIBGEAJYAZLCAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















